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Compound of Interest

Compound Name: MIP-1095

Cat. No.: B1677151

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for
performing dosimetry calculations for 31-MIP-1095 therapy, a targeted radiopharmaceutical
approach for the treatment of metastatic castration-resistant prostate cancer (nCRPC).

Introduction

131]-MIP-1095 is a targeted radiopharmaceutical that combines the beta-emitting radionuclide
lodine-131 with MIP-1095, a small molecule that binds with high affinity to the Prostate-Specific
Membrane Antigen (PSMA).[1][2] PSMA is a transmembrane glycoprotein that is
overexpressed in the majority of prostate cancer cells, making it an attractive target for
delivering cytotoxic radiation directly to the tumor site.[3] Accurate dosimetry is crucial for
ensuring the safety and efficacy of 131-MIP-1095 therapy, allowing for the optimization of the
administered activity to maximize the radiation dose to the tumor while minimizing exposure to
healthy tissues.[4]

These protocols are based on methodologies described in clinical trials and compassionate-
use programs, primarily utilizing a diagnostic surrogate, 1241-MIP-1095, for pre-therapeutic
dosimetry assessment.[5][6]

Signaling Pathway and Mechanism of Action
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131]-MIP-1095 exerts its therapeutic effect by delivering a lethal dose of beta radiation to cells
expressing PSMA. The MIP-1095 ligand binds to the extracellular domain of PSMA, and the
complex is subsequently internalized by the cancer cell. The emitted beta particles from the 3]
payload then induce DNA damage and cell death.

PSMA itself is not merely a passive target but is also implicated in cellular signaling pathways
that promote prostate cancer progression. Upregulation of PSMA has been shown to redirect
cell survival signaling from the MAPK pathway to the PI3K-AKT pathway.[5][7] This shift
promotes a pro-tumorigenic and anti-apoptotic phenotype.
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The following tables summarize the absorbed dose estimates for critical organs and red
marrow from clinical studies of 131|-MIP-1095. These values were derived from pre-therapeutic
imaging with 124|-MIP-1095 PET/CT.

Table 1: Absorbed Dose Estimates for 131]-MIP-1095 in Normal Organs

Absorbed Dose (mSvIMBQ)[5][6][8][9][10]
Organ

[11]
Salivary Glands 3.8
Liver 1.7
Kidneys 1.4
Red Marrow 0.37

Table 2: Absorbed Dose Estimates from a Phase 1 Study of 131-MIP-1095

Organ Absorbed Dose (Gy/Bq)[1]
Parotid/Salivary Glands 3.5
Liver 2.2
Kidneys 1.3
Spleen 0.7

Experimental Protocols

Protocol 1: Pre-therapeutic Dosimetry using *?4I-MIP-
1095 PETICT

This protocol outlines the steps for acquiring and analyzing imaging data to calculate patient-
specific dosimetry prior to 131-MIP-1095 therapy.

1. Patient Preparation and Administration:

» Patients should be adequately hydrated.
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e Administer a mean activity of 67.4 MBq of 124|-MIP-1095 intravenously.[5][6][10]
2. PET/CT Imaging:

o Perform whole-body PET/CT scans at multiple time points post-injection to characterize the
biodistribution and clearance of the radiopharmaceutical.

 Recommended imaging time points are 1, 4, 24, 48, and 72 hours post-injection.[5][6][10][11]
[12]

3. Image Analysis and Quantification:

e On the co-registered CT images, define volumes of interest (VOIs) for all relevant source
organs (e.g., salivary glands, liver, kidneys, spleen) and visible tumor lesions.

e For each VOI at each time point, quantify the activity concentration (Bg/mL) from the PET
images.

o Convert the activity concentration to the total activity within the organ by multiplying by the
organ volume.

4. Time-Activity Curve Generation:
e For each source organ, plot the total activity as a function of time.

 Fit the time-activity data to a suitable mathematical model (e.g., mono-exponential or bi-
exponential decay) to generate a continuous time-activity curve.

5. Calculation of Time-Integrated Activity:

 Integrate the area under the time-activity curve for each source organ from time zero to
infinity to determine the total number of disintegrations (time-integrated activity) in Bg-s.

Protocol 2: Absorbed Dose Calculation using
OLINDA/EXM Software

This protocol describes the general workflow for using the OLINDA/EXM (Organ Level Internal
Dose Assessment/EXponential Modeling) software to calculate absorbed doses.
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1. Software and Model Selection:
e Launch the OLINDA/EXM software.
o Select 131 as the radionuclide of interest.

o Choose the appropriate patient phantom model (e.g., adult male, adult female) that best
represents the patient.

2. Input of Time-Integrated Activity Data:

 Input the calculated time-integrated activity values (from Protocol 1, Step 5) for each source
organ into the software.

3. Dose Calculation:

e The software will use the MIRD (Medical Internal Radiation Dose) formalism to calculate the
absorbed dose to each target organ.[4]

e The calculation considers the energy emitted by the radionuclide, the fraction of energy
absorbed by the target organ from each source organ, and the mass of the target organ.

4. Red Marrow Dosimetry:

e The absorbed dose to the red marrow is typically calculated using a blood-based method.
This involves collecting serial blood samples to determine the time-activity curve of 124|-MIP-
1095 in the blood and applying a suitable model within OLINDA/EXM.

5. Reporting:

o The software will generate a report detailing the absorbed dose (in Gy or mGy) for each
target organ per unit of administered activity (Bq or MBQ).

Experimental and Dosimetry Calculation Workflow

The following diagram illustrates the overall workflow from patient administration to the final
dosimetry report.
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Conclusion

The protocols outlined in these application notes provide a framework for conducting accurate
and reproducible dosimetry calculations for 132]-MIP-1095 therapy. Adherence to these
standardized methods is essential for the safe and effective clinical implementation of this
promising targeted radiopharmaceutical therapy. It is recommended that these procedures be
performed by qualified medical physicists and nuclear medicine professionals with expertise in
guantitative imaging and internal dosimetry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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